molecular formula C10H12BrN B1501675 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 947499-03-8

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1501675
CAS No.: 947499-03-8
M. Wt: 226.11 g/mol
InChI Key: HEVSJNXWDZDGHL-UHFFFAOYSA-N
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Description

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its structural significance in various natural products and therapeutic lead compounds. This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 2nd position on the tetrahydroisoquinoline ring structure.

Synthetic Routes and Reaction Conditions:

  • Bromination Reaction: The compound can be synthesized through the bromination of 2-methyl-1,2,3,4-tetrahydroisoquinoline using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures.

  • Reductive Amination: Another method involves the reductive amination of 2-methyl-1,2,3,4-tetrahydroisoquinoline with an appropriate aldehyde or ketone, followed by bromination.

Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the bromine atom, leading to the formation of the corresponding hydrobromide.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound-1-one

  • Reduction Products: this compound hydrobromide

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals. Industry: It is utilized in the chemical industry for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with various molecular targets and pathways. The bromine atom plays a crucial role in enhancing the compound's reactivity and binding affinity to biological targets. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline: The parent compound without bromination.

  • 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline: A positional isomer with the bromine atom at the 8th position.

  • 8-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline: A derivative with an ethyl group instead of a methyl group at the 2nd position.

Uniqueness: 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the bromine and methyl groups enhances its utility in various synthetic and biological applications.

This comprehensive overview provides a detailed understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

8-bromo-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-12-6-5-8-3-2-4-10(11)9(8)7-12/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVSJNXWDZDGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693124
Record name 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947499-03-8
Record name 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 50 mL 3-necked round bottom flask (named A), was placed 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine (500 mg, 3.08 mmol). This was followed by the addition of a solution of HBr (5 mL) in H2O (5 mL), which was added dropwise with stirring, while cooling to a temperature of 0° C. To the above was added NaNO2 (230 mg, 3.33 mmol) in several batches, while cooling to a temperature of 0° C. and the mixture was stirred for 30 mins at that temperature. Then into another 50 mL 3-necked round bottom flask (named B), was purged and maintained with an inert atmosphere of nitrogen, was placed a solution of CuBr (550 mg, 3.83 mmol) in HBr/H2O (3 mol/L) (10 mL), while cooling to a temperature of 0° C. The mixture was stirred for 10 minutes. Then was followed by the addition of the reaction solution of flask A with dropwise while the temperature was maintained at 0° C. The resulting solution was allowed to react, with stirring, for 30 minutes while the temperature was maintained at 0° C. The resulting solution was allowed to react, with stirring, for an additional 2 hours at room temperature. The reaction progress was monitored by TLC(ethyl acetate:petroleum ether=1:1). Adjustment of the pH to 9 was accomplished by the addition of NaOH (10%). The resulting solution was extracted three times with 50 mL of CH2Cl2 and the organic layers combined and dried over K2CO3. A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 1:1 ethyl acetate; petroleum ether solvent system. This resulted in 0.45 g (65%) of 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline as light yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
230 mg
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
550 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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